![molecular formula C21H23ClN2O2 B3435301 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3435301.png)
1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine
Descripción general
Descripción
1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a synthetic compound that belongs to the piperazine family and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine acts as a cell-penetrating peptide (1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine), which means it can penetrate cell membranes and enter cells. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is positively charged and can interact with negatively charged molecules on the cell surface, which allows it to enter the cell. Once inside the cell, 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can bind to various molecules, including DNA, RNA, and proteins, and transport them across the cell membrane.
Biochemical and Physiological Effects:
1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to have various biochemical and physiological effects. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can enhance the uptake of molecules by cells, increase the bioavailability of drugs, and improve the efficacy of gene therapy. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has also been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments, including its ability to enhance the transport of molecules across the BBB, its cell-penetrating ability, and its ability to improve the efficacy of gene therapy. However, 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine also has some limitations, including its toxicity at high concentrations and its potential to interact with other molecules in the cell.
Direcciones Futuras
For the use of 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine in scientific research include the development of new 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazines with improved cell-penetrating ability and reduced toxicity, as well as the use of 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazines for the delivery of therapeutics to specific cells or tissues.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been widely used in scientific research as a tool to study the blood-brain barrier (BBB). The BBB is a selective barrier that separates the circulating blood from the brain extracellular fluid. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been found to enhance the transport of various molecules across the BBB, including peptides, proteins, and nucleic acids. 1-[(4-chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is also used as a drug delivery system for the treatment of brain diseases, such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-19-8-10-20(11-9-19)26-17-21(25)24-15-13-23(14-16-24)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWUXGITLJRRDK-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



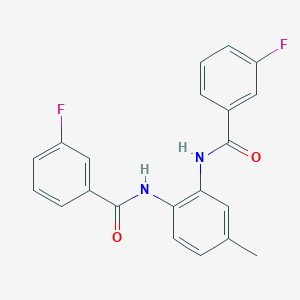
![5-{[3-(4-bromophenyl)acryloyl]amino}-4-cyano-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B3435226.png)
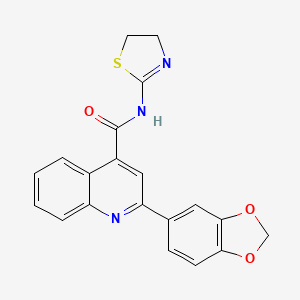
![N,N'-bis[2-(4-methoxyphenyl)ethyl]isophthalamide](/img/structure/B3435248.png)
![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3435256.png)
![N-(2,4-dimethylphenyl)-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3435261.png)

![4-[(2-bromophenoxy)methyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B3435273.png)
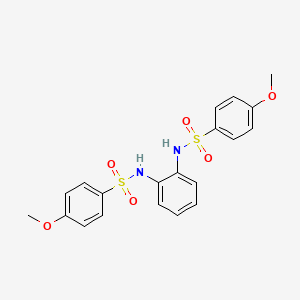
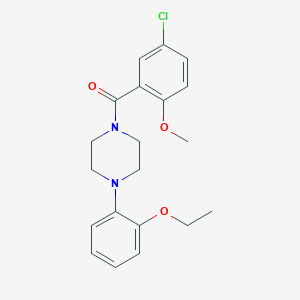
![1,4-bis[3-(2-thienyl)acryloyl]-1,4-diazepane](/img/structure/B3435286.png)
![1-(5-bromo-2-furoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3435288.png)
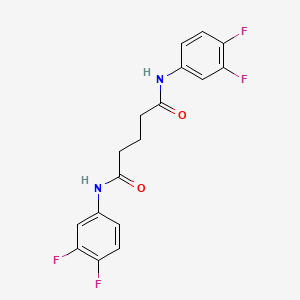
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B3435314.png)